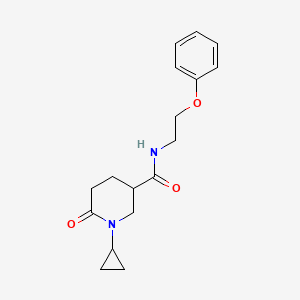![molecular formula C20H16ClN3O3 B4534439 5-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4534439.png)
5-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
描述
Synthesis Analysis
The synthesis of compounds structurally related to our compound of interest often involves multi-step synthetic routes that incorporate ring closure reactions and functional group transformations. For example, Halim and Ibrahim (2022) described the synthesis of a novel compound through ring opening followed by ring closure reactions, showcasing the complexity involved in constructing such molecules. Their synthesis started from specific precursors, leading to a product with a distinct molecular architecture, highlighting the intricate synthetic strategies that could be relevant for our compound (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds akin to 5-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is characterized by complex conformations and interactions. Sagar et al. (2017) explored the molecular conformations and hydrogen bonding in similar tetrahydro-1H-pyrazolo[4,3-c]pyridines, providing insights into the spatial arrangement and potential intermolecular interactions that could also apply to our compound of interest (Sagar et al., 2017).
Chemical Reactions and Properties
The presence of multiple functional groups in our compound suggests a variety of chemical reactivity patterns. Compounds with similar structures have been shown to participate in diverse chemical reactions, including nucleophilic attacks and formation of hydrogen bonds, as indicated by their local reactivity descriptors (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of compounds like 5-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be inferred from related research. For instance, studies on similar compounds have detailed their crystalline architectures and the influence of supramolecular interactions on their physical state (Zhu et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for forming derivatives, are critical for understanding the utility and applications of our compound. Research into related molecules has shed light on their reactivity patterns, stability under various conditions, and the types of derivatives that can be synthesized from them (Halim & Ibrahim, 2022).
属性
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(4-chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c21-14-4-1-12(2-5-14)19-15-10-24(8-7-16(15)22-23-19)20(25)13-3-6-17-18(9-13)27-11-26-17/h1-6,9H,7-8,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPRSEQRJAQLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NN=C2C3=CC=C(C=C3)Cl)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-hydroxyethyl)-5-(5-methylthieno[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B4534370.png)
![4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-N-3-thienyl-1-piperidinecarboxamide](/img/structure/B4534378.png)
![2-{4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B4534389.png)
![N-[2-(2-fluorophenoxy)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B4534394.png)
![N-[2-(3-fluorophenyl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4534398.png)

![1-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-2-piperidinone](/img/structure/B4534404.png)
![2-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B4534406.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(3S)-2-oxo-3-azepanyl]benzamide](/img/structure/B4534426.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4534440.png)
![1-(3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B4534442.png)
